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Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169 Get Quote

Technical Guide: 3-(Piperidin-1-ylsulfonyl)aniline
For Researchers, Scientists, and Drug Development Professionals

Introduction
3-(Piperidin-1-ylsulfonyl)aniline is a sulfonamide derivative containing a piperidine ring

attached to an aniline core via a sulfonyl group. This compound holds potential interest in

medicinal chemistry, particularly due to its structural similarity to known enzyme inhibitors. This

technical guide provides a summary of the available information on its chemical identity,

synthesis, and putative biological activity.
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Property Value Source

IUPAC Name 3-piperidin-1-ylsulfonylaniline [1]

Synonyms
3-(Piperidine-1-

sulfonyl)benzenamine
N/A

CAS Number 22184-99-2 [1]

Molecular Formula C₁₁H₁₆N₂O₂S [1]

Molecular Weight 240.32 g/mol [1]

Canonical SMILES
C1CCN(CC1)S(=O)

(=O)C2=CC=CC(=C2)N
[1]

InChI Key
AHQOQYXOKZRRPJ-

UHFFFAOYSA-N
[1]

Synthesis
A general method for the synthesis of 3-(Piperidin-1-ylsulfonyl)aniline involves the reaction of

a substituted benzenesulfonyl chloride with piperidine.[1]

Experimental Protocol: General Synthesis of Aryl
Sulfonamides
Please note: A specific, detailed, peer-reviewed experimental protocol for the synthesis of 3-
(Piperidin-1-ylsulfonyl)aniline is not readily available in the public domain. The following is a

generalized procedure based on common synthetic routes for similar sulfonamide compounds.

[1]

Materials:

3-Aminobenzenesulfonyl chloride hydrochloride

Piperidine

Triethylamine or pyridine (as a base)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.smolecule.com/products/s719297
https://www.smolecule.com/products/s719297
https://www.smolecule.com/products/s719297
https://www.smolecule.com/products/s719297
https://www.smolecule.com/products/s719297
https://www.smolecule.com/products/s719297
https://www.benchchem.com/product/b1306169?utm_src=pdf-body
https://www.smolecule.com/products/s719297
https://www.benchchem.com/product/b1306169?utm_src=pdf-body
https://www.benchchem.com/product/b1306169?utm_src=pdf-body
https://www.smolecule.com/products/s719297
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane (or other suitable aprotic solvent)

Anhydrous sodium sulfate

Saturated sodium bicarbonate solution

Brine

Procedure:

To a stirred solution of 3-aminobenzenesulfonyl chloride hydrochloride in dichloromethane,

add an excess of piperidine and a suitable base (e.g., triethylamine) at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for several hours until the

reaction is complete (monitored by TLC).

Quench the reaction by adding water.

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis:
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Caption: General workflow for the synthesis of 3-(Piperidin-1-ylsulfonyl)aniline.
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Potential Biological Activity
Dihydrofolate Reductase (DHFR) Inhibition
3-(Piperidin-1-ylsulfonyl)aniline has been suggested as a potential inhibitor of dihydrofolate

reductase (DHFR).[1] DHFR is a crucial enzyme in the folate metabolic pathway, responsible

for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor

in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts

DNA synthesis and cell proliferation, making it a target for anticancer and antimicrobial drugs.

Please note: Specific quantitative data, such as the IC₅₀ value for the inhibition of DHFR by 3-
(Piperidin-1-ylsulfonyl)aniline, is not currently available in peer-reviewed literature.

Dihydrofolate Reductase (DHFR) Signaling Pathway
The inhibition of DHFR leads to a depletion of the intracellular pool of THF. This has

downstream effects on nucleotide biosynthesis, ultimately leading to the inhibition of DNA

replication and cell cycle arrest.
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Caption: Inhibition of the DHFR pathway by a potential inhibitor.

Experimental Protocols: DHFR Inhibition Assay
While no specific assay data for 3-(Piperidin-1-ylsulfonyl)aniline is available, a general

experimental workflow for assessing DHFR inhibition is provided below. This is a common

spectrophotometric assay that monitors the decrease in NADPH absorbance at 340 nm as it is

consumed during the DHFR-catalyzed reaction.

Materials:
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Recombinant human DHFR enzyme

Dihydrofolate (DHF)

NADPH

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Test compound (3-(Piperidin-1-ylsulfonyl)aniline)

Positive control inhibitor (e.g., Methotrexate)

96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Prepare Reagents: Prepare stock solutions of DHF, NADPH, and the test compound in a

suitable solvent (e.g., DMSO). Prepare a working solution of DHFR in assay buffer.

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various

concentrations (and controls: no inhibitor, positive control inhibitor), and the DHFR enzyme

solution. Incubate for a short period to allow for inhibitor binding.

Initiate Reaction: Add the NADPH and DHF solutions to all wells to start the reaction.

Kinetic Measurement: Immediately begin reading the absorbance at 340 nm at regular

intervals for a set period.

Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over

time) for each concentration of the test compound. Determine the IC₅₀ value by plotting the

percent inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for DHFR Inhibition Assay:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1306169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Measurement & Analysis

Prepare Reagents
(DHFR, DHF, NADPH, Compound)

Set up 96-well plate with
Buffer, Compound, and DHFR

Incubate for Inhibitor Binding

Add NADPH and DHF

Kinetic Absorbance Reading
at 340 nm

Calculate Reaction Rates
and IC₅₀ Value

Click to download full resolution via product page

Caption: General workflow for a DHFR inhibition assay.

Spectroscopic Data
Detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for

3-(Piperidin-1-ylsulfonyl)aniline could not be located in peer-reviewed scientific literature. For
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definitive structural confirmation, it would be necessary to acquire these spectra on a

synthesized and purified sample.

Conclusion
3-(Piperidin-1-ylsulfonyl)aniline is a compound of interest with a clear chemical identity.

While its potential as a DHFR inhibitor has been noted, there is a significant lack of publicly

available, peer-reviewed data regarding its specific biological activity, detailed synthesis

protocols, and comprehensive spectroscopic characterization. Further research is required to

fully elucidate the properties and potential applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1306169?utm_src=pdf-body
https://www.benchchem.com/product/b1306169?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s719297
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-iupac-name-and-synonyms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-iupac-name-and-synonyms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-iupac-name-and-synonyms
https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1306169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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